4-Chloro-8-methoxy-1,7-naphthyridine
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis
Nitrogen-containing heterocycles are organic compounds with ring structures that include at least one nitrogen atom. wisdomlib.org This class of molecules is of paramount importance in the fields of medicinal chemistry and organic synthesis due to its widespread presence in biologically active compounds. wisdomlib.orgijnrd.org An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocyclic core, underscoring their significance in drug design. openmedicinalchemistryjournal.com
These scaffolds are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics, as well as numerous synthetic drugs. openmedicinalchemistryjournal.commdpi.com The prevalence of these structures in pharmaceuticals stems from their unique chemical properties, which allow for diverse chemical reactions and fine-tuning of biological activities. wisdomlib.org Their ability to engage in hydrogen bonding and other intermolecular interactions makes them ideal candidates for binding to biological targets. mdpi.com Beyond pharmaceuticals, nitrogen heterocycles have extensive applications as agrochemicals, dyes, corrosion inhibitors, and polymers. openmedicinalchemistryjournal.com
Overview of Naphthyridine Isomers and Their Chemical Architectures
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds. acs.org Their structure consists of two fused pyridine (B92270) rings, analogous to naphthalene (B1677914) but with two carbon atoms replaced by nitrogen atoms. acs.org Depending on the relative positions of the two nitrogen atoms within the fused ring system, six distinct isomers are possible. acs.orgresearchgate.net These isomers are foundational scaffolds for a multitude of derivatives with significant applications in medicinal chemistry and materials science. mdpi.comrsc.org
The six structural isomers of naphthyridine are:
1,5-Naphthyridine
1,6-Naphthyridine
2,6-Naphthyridine
2,7-Naphthyridine
The 1,7-naphthyridine isomer is characterized by nitrogen atoms at positions 1 and 7 of the bicyclic system. This particular arrangement of heteroatoms imparts specific electronic and chemical properties to the molecule. Research into 1,7-naphthyridine derivatives has revealed a broad range of pharmacological activities. google.com Studies have demonstrated that compounds incorporating this scaffold can exhibit strong anticholinergic, cardiotonic, diuretic, bronchodilation, anti-inflammatory, and analgesic effects. google.com Furthermore, natural product chemistry has identified 1,7-naphthyridine alkaloids with potent anticancer properties. nih.gov For example, Bisleuconothine A, isolated from the bark of Leuconotis griffithii, has shown significant antiproliferative activity against several colon cancer cell lines. nih.gov
Historical Context of Naphthyridine Synthesis and Derivatization
The history of naphthyridine chemistry dates back to 1893, when the first derivative, a member of the 1,8-naphthyridine family, was synthesized by Reissert. rsc.org However, it was not until 1927 that the first unsubstituted parent compounds, 1,5- and 1,8-naphthyridine, were prepared. rsc.org The synthesis of the remaining isomers, including 1,7-naphthyridine, was accomplished between 1958 and 1965. rsc.org
The synthesis of the naphthyridine core often relies on classical cyclization reactions analogous to those used for quinoline (B57606) synthesis. The Skraup reaction, which typically involves the reaction of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent, is a prominent method. acs.orgnih.gov Other important synthetic strategies include the Friedländer synthesis, which condenses an aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, and the Gould-Jacobs reaction. nih.govrsc.orgnih.gov Derivatization of the naphthyridine skeleton is crucial for developing new compounds with tailored properties. Halogenated naphthyridines, such as chloro-derivatives, are particularly valuable intermediates, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.commdpi.com
Research Scope and Objectives Pertaining to 4-Chloro-8-methoxy-1,7-naphthyridine
The specific compound, this compound, is a derivative of the 1,7-naphthyridine scaffold. Its chemical identity is defined by the following properties:
myskinrecipes.commyskinrecipes.commyskinrecipes.comThe research interest in this molecule lies primarily in its utility as a versatile synthetic intermediate for the construction of more complex molecules. The presence of a chlorine atom at the 4-position makes it a key substrate for nucleophilic substitution reactions, enabling the introduction of a wide range of amine, alcohol, and thiol substituents. mdpi.comrsc.org The methoxy (B1213986) group at the 8-position can influence the electronic properties of the ring system and may play a role in the biological activity of subsequent derivatives. Therefore, the primary objective in synthesizing and studying this compound is to utilize it as a building block in the development of novel compounds for evaluation in medicinal chemistry, particularly in the search for new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3 |
InChI Key |
PLESQHZWSKFJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Methoxy 1,7 Naphthyridine and Analogues
Established Approaches to the 1,7-Naphthyridine (B1217170) Core
The synthesis of the 1,7-naphthyridine nucleus, one of the six possible isomeric forms of pyridopyridine, is a foundational step in obtaining complex derivatives. benthamdirect.comnih.gov Methodologies for its construction often rely on building the second pyridine (B92270) ring onto a pre-existing, suitably functionalized pyridine precursor.
Cyclization Reactions in 1,7-Naphthyridine Synthesis
Cyclization reactions are paramount in forming the bicyclic 1,7-naphthyridine system. Various named reactions, traditionally used for quinoline (B57606) or other naphthyridine isomer synthesis, can be adapted for this purpose. The Borsche synthesis, for instance, is a noted method for creating 1,7-naphthyridines. acs.org Another prominent strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.orgnih.gov This approach and its variations provide a versatile entry point to the naphthyridine scaffold. Multi-component reactions (MCRs) have also gained attention as an efficient means to construct naphthyridine derivatives, offering advantages in atom economy and structural diversity in a single step. rsc.orgacs.org
| Cyclization Strategy | Description | Typical Reactants | Reference |
| Borsche Synthesis | A classical method adapted for 1,7-naphthyridine synthesis. | Specific pyridine derivatives and cyclizing agents. | acs.org |
| Friedländer Annulation | Condensation reaction to form the second pyridine ring. | o-Aminopyridine aldehydes/ketones and active methylene compounds. | organic-chemistry.orgnih.gov |
| Multi-Component Reactions | One-pot synthesis involving three or more starting materials. | Aminopyridines, aldehydes, and active methylene compounds. | rsc.orgacs.org |
Utilization of Pyridine Derivatives as Starting Materials
The majority of synthetic routes toward 1,7-naphthyridines begin with a functionalized pyridine ring. benthamdirect.com Substituted 3-aminopyridines are common precursors, serving as the foundation upon which the second ring is constructed. nih.gov For example, in a Friedländer-type synthesis, a 3-amino-4-formylpyridine could be reacted with a ketone or another active methylene compound to yield the 1,7-naphthyridine core. The specific substituents on the initial pyridine ring are crucial as they dictate the substitution pattern of the final bicyclic product and can be used to direct the regioselectivity of the cyclization. mdpi.com
Multi-Step Synthetic Sequences for Complex 1,7-Naphthyridine Derivatives
Accessing more complex or highly substituted 1,7-naphthyridine derivatives often necessitates multi-step synthetic sequences. These routes offer the flexibility to install various functional groups in a controlled manner. A typical sequence might begin with the construction of a simple 1,7-naphthyridine core, followed by a series of post-condensation modifications such as halogenation, nitration, amination, or cross-coupling reactions to build molecular complexity. acs.org Flow chemistry processes have been developed for the multi-step synthesis of other complex heterocyclic natural products, demonstrating a modern approach that can streamline production, improve yields, and facilitate purification by linking multiple reaction steps in a continuous sequence. syrris.jp Such advanced strategies underscore the potential for creating libraries of complex naphthyridine derivatives for various research applications. nih.gov
Targeted Synthesis of 4-Chloro-8-methoxy-1,7-naphthyridine
The specific synthesis of this compound requires the introduction of chloro and methoxy (B1213986) groups at precise positions on the 1,7-naphthyridine scaffold. This is typically achieved through functionalization of a pre-formed naphthyridine ring system, often starting from a naphthyridinone precursor.
Halogenation Strategies for Naphthyridine Scaffolds
Halogenation is a key transformation in the synthesis of functionalized naphthyridines, providing a handle for subsequent cross-coupling or nucleophilic substitution reactions. nih.gov The introduction of a chlorine atom at the 4-position of a 1,7-naphthyridine is commonly accomplished by treating the corresponding 1,7-naphthyridin-4-one with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this type of transformation, effectively converting the keto group of the pyridone into a chloro substituent. nih.govekb.eg This reaction is a standard method for preparing chloro-substituted N-heterocycles from their hydroxy or oxo analogues.
| Reagent | Substrate | Product Type | Reference |
| Phosphorus oxychloride (POCl₃) | Naphthyridinone | Chloro-naphthyridine | nih.govekb.eg |
| N-Halosuccinimides | Pyrazole (B372694) | Halogenated pyrazole | researchgate.net |
Chemical Reactivity and Advanced Derivatization of 4 Chloro 8 Methoxy 1,7 Naphthyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions of Naphthyridines
The naphthyridine ring system, composed of two fused pyridine (B92270) rings, is classified as an electron-deficient aromatic system. thieme-connect.de This inherent electron deficiency is due to the presence of the electronegative nitrogen atoms, which withdraw electron density from the carbocyclic framework. Consequently, the naphthyridine core is generally deactivated towards electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich substrates. masterorganicchemistry.comyoutube.com Such reactions on the naphthyridine ring, if they occur, demand harsh conditions and often result in low yields.
Conversely, the electron-poor nature of the ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reactivity is particularly pronounced when the ring is substituted with a good leaving group, such as a halogen atom. libretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups further activates the ring toward nucleophilic attack by stabilizing this negatively charged intermediate. youtube.comlibretexts.org
The chlorine atom at the C4 position of 4-Chloro-8-methoxy-1,7-naphthyridine is strategically located on one of the electron-deficient pyridine rings. This position is analogous to the 4-position of pyridine, which is known to be activated for nucleophilic substitution. The C4-Cl bond is the primary site for nucleophilic attack, serving as a versatile handle for introducing a wide array of functional groups.
The chlorine atom acts as an effective leaving group in SNAr reactions. nih.gov Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is a cornerstone for the synthesis of diverse libraries of 1,7-naphthyridine (B1217170) derivatives. For instance, direct amination by reacting the chloro-naphthyridine with primary or secondary amines is a common strategy to produce 4-amino-1,7-naphthyridine derivatives. nih.gov Similarly, reaction with sodium methoxide (B1231860) would yield a dimethoxy-1,7-naphthyridine.
The methoxy (B1213986) group (-OCH₃) at the C8 position exerts a significant electronic influence on the naphthyridine core. As a strong electron-donating group through resonance, it increases the electron density of the pyridine ring to which it is attached. This effect partially counteracts the electron-withdrawing nature of the ring nitrogen.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netmdpi.com For halo-substituted heteroaromatics like this compound, these reactions provide a powerful and modular approach to introduce complex aryl, heteroaryl, alkyl, and amino substituents, which are often difficult to install using traditional methods. rsc.org Palladium-catalyzed reactions are the most common, offering high efficiency and functional group tolerance. mdpi.commdpi.com
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netfishersci.fr The C4-Cl bond of this compound is an excellent electrophilic partner for this reaction.
This methodology allows for the direct formation of a C-C bond between the C4 position of the naphthyridine core and a wide variety of aryl and heteroaryl groups. researchgate.netmdpi.com The reaction conditions are generally mild, and a vast array of boronic acids are commercially available, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures. fishersci.frmdpi.com This reaction is fundamental in constructing molecules with extended π-systems or specific steric and electronic properties for various applications. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Methoxy-4-phenyl-1,7-naphthyridine |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 8-Methoxy-4-(pyridin-3-yl)-1,7-naphthyridine |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Methoxy-4-(4-methoxyphenyl)-1,7-naphthyridine |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 8-Methoxy-4-(thiophen-2-yl)-1,7-naphthyridine |
This table presents illustrative examples based on common Suzuki-Miyaura reaction conditions for related chloro-heteroaromatic substrates.
Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling methods can be employed to derivatize the C4 position of this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. It is a powerful alternative to classical SNAr for installing primary and secondary amino groups at the C4 position, often under milder conditions and with broader substrate scope.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper complexes. researchgate.net It is a highly efficient method for synthesizing 4-alkynyl-1,7-naphthyridine derivatives, which are valuable precursors for further transformations or as components in conjugated materials. researchgate.net
Heck Coupling: This reaction forms C-C bonds by coupling aryl halides with alkenes. It can be used to introduce vinyl or substituted vinyl groups at the C4 position.
Stille Coupling: This reaction utilizes organostannane reagents to couple with the aryl chloride, offering an alternative route for C-C bond formation.
Table 2: Other Cross-Coupling Reactions for C4-Functionalization
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | 4-Anilino-1,7-naphthyridine derivative |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | 4-(Phenylethynyl)-1,7-naphthyridine derivative |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-Styryl-1,7-naphthyridine derivative |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Vinyl-1,7-naphthyridine derivative |
This table illustrates potential applications of various cross-coupling methodologies based on established protocols for similar substrates.
Functional Group Interconversions and Side Chain Modifications
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. vanderbilt.eduimperial.ac.uk For derivatives of this compound, FGI can be applied to both the substituents and the core structure.
The methoxy group at C8 can be a target for FGI. Cleavage of the methyl ether, typically using reagents like boron tribromide (BBr₃), would yield the corresponding 8-hydroxy-1,7-naphthyridine derivative. This hydroxyl group can then serve as a handle for further reactions, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.
Furthermore, the functional groups introduced at the C4 position via the reactions described above can undergo a wide range of secondary modifications. For example:
An amino group introduced by Buchwald-Hartwig amination can be acylated, alkylated, or used as a directing group.
An alkyne installed via Sonogashira coupling can participate in cycloaddition reactions or be hydrated to form a ketone.
A vinyl group from a Heck reaction can be oxidized or hydrogenated.
These subsequent modifications allow for extensive and precise control over the final molecular architecture, enabling the synthesis of highly complex and tailored 1,7-naphthyridine derivatives.
Transformations Involving the Methoxy Moiety
The 8-methoxy group, an aryl methyl ether, is a key functional group that can be transformed to introduce new functionalities, most commonly a hydroxyl group through demethylation. This conversion is a valuable step in the synthesis of various bioactive molecules as it provides a site for further derivatization or for mimicking biological interactions.
Cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, and several reagents can be employed for this purpose. The choice of reagent often depends on the presence of other functional groups in the molecule. Common methods applicable to the demethylation of the 8-methoxy group on the 1,7-naphthyridine ring include the use of strong Lewis acids or protic acids.
Key Demethylation Reagents:
Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for cleaving aryl methyl ethers. nih.gov The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov
Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. chem-station.com The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.comnih.gov
Thiol-based Reagents: Nucleophilic sulfur reagents, such as dodecanethiol or 3-mercaptopropionic acid, can also be used for demethylation, often under basic conditions. chem-station.comgoogle.com These methods can offer milder reaction conditions compared to strong acids.
A specific example in a related system involves the deprotection of an 8-methoxy group on a 5-bromo-8-methoxy-1,6-naphthyridine derivative to yield the corresponding 8-hydroxy compound, demonstrating the feasibility of this transformation on the naphthyridine core. nih.gov
Table 1: Common Reagents for O-Demethylation
| Reagent | General Conditions | Mechanism Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature (-78°C to rt) | Lewis acid-mediated cleavage. nih.gov |
| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, elevated temperatures | Protic acid-catalyzed Sₙ2 reaction. chem-station.com |
| Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (e.g., NMP), basic conditions | Nucleophilic demethylation. chem-station.com |
Introduction of Diverse Functional Groups at Reactive Sites
The chlorine atom at the C-4 position of the 1,7-naphthyridine ring is a versatile handle for introducing a wide range of functional groups. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the heterocyclic nitrogen atoms.
Nucleophilic Aromatic Substitution (SₙAr):
The C-4 chloro group can be readily displaced by various nucleophiles. This allows for the introduction of oxygen, nitrogen, and sulfur-based functional groups. For instance, 4-chlorobenzo[c] chem-station.comresearchgate.netnaphthyridine, a structurally related compound, undergoes substitution reactions with alcoholates and phenolates to form the corresponding ethers.
Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, significantly expand the scope of possible modifications. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters.
Stille Coupling: This method utilizes organostannanes to introduce a variety of carbon-based substituents.
These cross-coupling reactions are powerful tools for creating complex molecules with tailored electronic and steric properties.
Table 2: Functionalization Reactions at the C-4 Position
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference Example |
|---|---|---|---|
| Nucleophilic Substitution | Alcoholates (RO⁻), Phenolates (ArO⁻) | Ethers (-OR, -OAr) | On 4-chlorobenzo[c] chem-station.comresearchgate.netnaphthyridine. masterorganicchemistry.com |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl/Heteroaryl groups | Common for chloro-heterocycles. masterorganicchemistry.com |
| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl, Aryl, Vinyl groups | Performed on chloro-intermediates. masterorganicchemistry.com |
Derivatization Towards Fused Heterocyclic Systems
Building upon the 1,7-naphthyridine core to create more complex, fused polycyclic systems is a common strategy for developing novel compounds with unique properties. This can be achieved through reactions that form new rings by utilizing the existing reactivity of the naphthyridine system.
One effective method involves intramolecular cyclization. For example, a pyrazole (B372694) ring can be fused to a 2-chloro-3-cyanopyridine (B134404) moiety by treatment with hydrazine. researchgate.net This type of reaction, where a substituent on the naphthyridine ring reacts with another part of the molecule or an external reagent to close a new ring, is a powerful strategy.
Another approach is through acid-mediated intramolecular Friedel–Crafts reactions. This strategy can be used for the synthesis of benzo nih.govscience.govnaphthyridine scaffolds, demonstrating the utility of cyclization reactions in building fused systems. reddit.com Furthermore, multicomponent reactions offer an efficient pathway to fused tetracyclic heterocycles containing a nih.govscience.govnaphthyridine core under catalyst-free conditions. sci-hub.se These methods highlight the potential to construct elaborate molecular architectures starting from functionalized naphthyridines.
Oxidation and Reduction Chemistry of 1,7-Naphthyridine Systems
The 1,7-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to derivatives with modified electronic properties and saturation levels.
Oxidation:
The nitrogen atoms in the 1,7-naphthyridine ring can be oxidized to form N-oxides. The synthesis of 1,7-naphthyridine 1-oxides has been described as a route to novel potent and selective inhibitors of p38 mitogen-activated protein kinase. wikipedia.org This transformation not only alters the electronic character of the ring but also provides a new site for chemical modification. Additionally, substituents on the ring can be oxidized. For example, a methyl group on a related 4-chloro-5-methylbenzo[c] chem-station.comresearchgate.netnaphthyridine was oxidized to an aldehyde, which could then be further modified. masterorganicchemistry.com
Reduction:
The aromatic 1,7-naphthyridine core can be partially or fully reduced. Catalytic reduction of 1,7-naphthyridine with palladium on charcoal results in a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. acs.orgwikipedia.org More vigorous reduction conditions, such as using sodium in ethanol, can lead to the fully saturated decahydro-1,7-naphthyridine. acs.org These reduction reactions are crucial for creating conformationally restricted analogs of bioactive molecules. In another example, reduction of 6-amino-8-bromo-1,7-naphthyridine using palladium on charcoal afforded 6-amino-1,7-naphthyridine. chem-station.com
Table 3: Oxidation and Reduction Reactions of 1,7-Naphthyridine Systems
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | 1,7-Naphthyridine N-oxide | wikipedia.org |
| Partial Reduction | Pd/C, H₂ | Tetrahydro-1,7-naphthyridines | acs.orgwikipedia.org |
| Full Reduction | Na, Ethanol | Decahydro-1,7-naphthyridine | acs.org |
Spectroscopic Characterization Methodologies for 4 Chloro 8 Methoxy 1,7 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 4-Chloro-8-methoxy-1,7-naphthyridine is not widely available in the public domain, the expected analytical approaches are well-established.
The ¹H NMR spectrum of this compound is anticipated to provide key insights into the disposition of its protons. The aromatic region would display a set of signals corresponding to the protons on the naphthyridine core. The chemical shifts and coupling constants of these protons would be influenced by the positions of the chloro and methoxy (B1213986) substituents, as well as the nitrogen atoms within the bicyclic system. The methoxy group would be identifiable by a characteristic singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. Analysis of a related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, revealed aromatic protons as broad singlets at 7.88 ppm and 8.65 ppm, with a methyl group singlet at 2.46 ppm, illustrating the type of information that can be gleaned from such spectra. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy, as specific experimental data is not available.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | d |
| H-3 | 7.4 - 7.6 | d |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 7.2 - 7.4 | d |
| -OCH₃ | 3.9 - 4.1 | s |
Complementing the ¹H NMR data, the ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbon atoms of the naphthyridine ring are expected to resonate in the downfield region (typically 110-160 ppm) due to their aromaticity and proximity to electronegative nitrogen atoms. The carbon attached to the chlorine atom would experience a direct electronic effect, influencing its chemical shift. The methoxy carbon would appear as a distinct signal in the upfield region, generally between 55-60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy, as specific experimental data is not available.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 145 - 150 |
| C-4a | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 130 - 135 |
| C-8 | 155 - 160 |
| C-8a | 148 - 152 |
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For instance, the mass spectrum of the related 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one shows a base peak at m/z 211.0 (100.0%) and a corresponding isotope peak at 213.0 (32.0%). nih.gov Fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) or the chlorine atom.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a hypothetical table based on general principles of mass spectrometry, as specific experimental data is not available.)
| Fragment Ion | Predicted m/z |
| [M]⁺ | 194/196 |
| [M-CH₃]⁺ | 179/181 |
| [M-Cl]⁺ | 159 |
| [M-OCH₃]⁺ | 163/165 |
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the aromatic naphthyridine core, and the C-O stretching of the methoxy group. The C-Cl stretching vibration would also be present, typically in the fingerprint region. The characterization of various 1,8-naphthyridine (B1210474) derivatives has been successfully carried out using FT-IR, confirming the presence of key functional groups. nih.gov
Table 4: Predicted FT-IR Spectral Data for this compound (Note: This is a hypothetical table based on general principles of FT-IR spectroscopy, as specific experimental data is not available.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |
| C=C and C=N Aromatic Stretch | 1500 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy
UV-Visible (UV-Vis) and photoluminescence spectroscopy provide information about the electronic transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like naphthyridines.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the naphthyridine ring. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthyridine. Solvatochromism studies on other naphthyridine derivatives have demonstrated the sensitivity of their electronic absorption bands to solvent polarity, indicating charge transfer character in their electronic transitions. researchgate.net The photoluminescence spectrum, if the compound is fluorescent, would provide information about the energy of the excited state and the efficiency of light emission. The emission properties would also be sensitive to the electronic nature of the substituents and the molecular environment.
X-ray Crystallography for Definitive Solid-State Structural Determination
A comprehensive search of publicly available scientific databases and chemical literature has revealed no published single-crystal X-ray crystallography data for the compound this compound. This analytical technique is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. The absence of a reported crystal structure for this specific compound means that precise, experimentally determined data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, are not available.
While X-ray crystallographic data exists for structurally related naphthyridine derivatives, these cannot be used to infer the precise solid-state structure of this compound due to the significant influence that substituent position and nature have on crystal packing and molecular geometry. Therefore, a definitive analysis of its solid-state structure, which would include detailed data tables of crystallographic parameters, is not possible at this time.
Further research, specifically the successful growth of a single crystal of this compound and its subsequent analysis by X-ray diffraction, would be required to generate the data necessary for a complete crystallographic characterization.
Computational and Theoretical Investigations of 4 Chloro 8 Methoxy 1,7 Naphthyridine
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods offer a detailed picture of molecular geometry, electron distribution, and other fundamental properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the optimized molecular geometry of 4-Chloro-8-methoxy-1,7-naphthyridine, which corresponds to the lowest energy arrangement of its atoms.
Studies on related heterocyclic systems demonstrate that methods like B3LYP combined with basis sets such as 6-311G(d,p) provide reliable predictions of geometric parameters. nih.gov For this compound, these calculations would reveal precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT is used to calculate the distribution of electron density, highlighting regions that are electron-rich or electron-poor, which is essential for predicting intermolecular interactions. researchgate.net
Table 1: Representative Predicted Geometrical Parameters for the 1,7-Naphthyridine (B1217170) Scaffold Note: These are typical values for the core structure, calculated using DFT methods, and may vary slightly for the specific substituted compound.
| Parameter | Value |
|---|---|
| C-N Bond Length (pyridine ring) | ~1.34 Å |
| C-C Bond Length (pyridine ring) | ~1.39 Å |
| C-C Bond Length (fused bond) | ~1.41 Å |
| C-N-C Bond Angle | ~117° |
| Ring Planarity (Dihedral Angle) | ~0° |
DFT calculations are also employed to predict the chemical reactivity of a molecule through various descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. mdpi.com From these orbital energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index. These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds and for predicting its behavior in chemical reactions. Computational studies can also model entire reaction pathways, identifying transition states and calculating activation energies to determine the feasibility and mechanism of a proposed chemical transformation. mdpi.com
Table 2: Key Reactivity Descriptors Calculated from Frontier Molecular Orbitals
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | Measures the propensity to accept electrons. |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. Comparing these theoretical spectra with experimental ones helps in the assignment of vibrational modes to specific molecular motions. researchgate.netmdpi.com Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which are crucial for structure elucidation. mdpi.com
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies explore the dynamic behavior of molecules, such as conformational changes and tautomerism.
While the core 1,7-naphthyridine ring system is rigid and planar, substituents can introduce conformational flexibility. For this compound, the primary source of conformational isomerism is the rotation of the methoxy (B1213986) (-OCH₃) group around the C8-O bond.
A conformational analysis, typically performed by systematically rotating the relevant dihedral angle (C7-C8-O-CH₃) and calculating the energy at each step, can identify the most stable conformer(s). mdpi.com This analysis reveals the energy barriers between different conformations and the preferred orientation of the methoxy group relative to the naphthyridine plane. This information is vital for understanding how the molecule might interact with biological targets or other molecules, as the shape and electrostatic potential surface are conformation-dependent. mdpi.com
Tautomerism involves the migration of a proton, leading to constitutional isomers that exist in equilibrium. While this compound itself is not expected to exhibit significant prototropic tautomerism, the study of tautomerism is highly relevant for related naphthyridine derivatives, such as those containing hydroxyl or amino groups. rsc.org
Computational studies on these related systems calculate the relative energies of different tautomeric forms in both the gas phase and in various solvents, often using a Polarizable Continuum Model (PCM). researchgate.net These calculations help predict which tautomer is most stable and therefore predominates under specific conditions. researchgate.netresearchgate.net Understanding the tautomeric preferences in the broader naphthyridine family provides crucial context for predicting the behavior of more complex derivatives and is a key consideration in fields like drug design, where different tautomers can have vastly different biological activities. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models translate molecular structures into a set of numerical descriptors that quantify various physicochemical properties, such as hydrophobicity, electronics, and sterics.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D arrangement of atoms. In these approaches, molecules are aligned in 3D space, and their interaction fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated at various grid points. Partial Least Squares (PLS) analysis is then employed to correlate these field values with the observed biological activities. nih.gov
A successful 3D-QSAR model is characterized by high statistical parameters, which indicate its predictive power. Key statistical metrics include:
q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
r² (non-cross-validated correlation coefficient): Represents the goodness of fit of the model to the training data.
r²pred (predictive r²): Measures the predictive power of the model on an external test set of compounds.
The following table illustrates typical statistical results from 3D-QSAR studies on naphthyridine derivatives, demonstrating the robustness of these models in predicting biological activity. nih.gov
| Model | Target Cell Line | q² | r² | r²pred |
| CoMSIA | HeLa | 0.857 | 0.984 | 0.966 |
| CoMSIA | HL-60 | 0.777 | 0.937 | 0.913 |
| CoMSIA | PC-3 | 0.702 | 0.983 | 0.974 |
The primary output of CoMFA and CoMSIA studies are 3D contour maps. These maps visualize regions in space where specific physicochemical properties are predicted to either increase or decrease the biological activity of a molecule. By analyzing these maps in conjunction with the aligned structures of the compounds, researchers can identify the key structural features essential for biological interactions.
For the broader class of naphthyridine derivatives, 3D-QSAR studies have revealed several critical structural determinants of activity. nih.gov While a specific study on this compound is not available, the findings from related analogs provide valuable insights into the potential role of its substituents and core structure.
Key Structural Insights from Naphthyridine 3D-QSAR Studies:
Steric Fields: Contour maps often indicate that bulky substituents are favored in certain regions while being disfavored in others. For instance, in some anticancer naphthyridine analogs, steric bulk at the C-2 position of the naphthyl ring was found to be important for cytotoxicity. nih.gov
Electrostatic Fields: These maps highlight the importance of charge distribution. Red contours typically indicate regions where negative charges (electronegative groups) are favorable for activity, while blue contours suggest that positive charges (electropositive groups) are preferred. For example, a red contour near the C-4 carbonyl group of a naphthyridine ring suggests that an electronegative group in this region would enhance activity. nih.gov
Hydrophobic Fields: Yellow contours often signify regions where hydrophobic groups enhance activity, while white contours indicate areas where hydrophilic groups are beneficial. The presence of a white contour near the C-4 carbonyl and C-1 NH groups of a naphthyridine ring suggests that introducing hydrophilic groups would be advantageous. nih.gov
Hydrogen Bond Donor and Acceptor Fields: Cyan contours typically show where hydrogen bond donors are favored, while purple contours indicate unfavorable regions for hydrogen bond donors. Conversely, magenta and red contours can indicate favorable and unfavorable regions for hydrogen bond acceptors. The presence of a cyan contour near the C-1 NH group of the naphthyridine core highlights the importance of a hydrogen bond donor at this position for biological activity. nih.govnih.gov
In the context of this compound, a hypothetical 3D-QSAR analysis would likely investigate the influence of the chloro group at the C-4 position and the methoxy group at the C-8 position. The chloro group, being electronegative, would be expected to interact favorably with electropositive regions of a biological target. The methoxy group can act as a hydrogen bond acceptor and also contributes to the steric and electronic profile of the molecule. The precise impact of these substituents would be dependent on the specific biological target and its binding site topology.
Biological Relevance and Mechanistic Insights of 1,7 Naphthyridine Derivatives
Overview of Biological Activities Associated with the Naphthyridine Scaffold (General Context)
The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine (B92270) rings, represents a privileged structure in medicinal chemistry. nih.govdrugbank.com Depending on the position of the two nitrogen atoms, six distinct isomers are possible: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.govmdpi.com This structural diversity has given rise to a vast array of derivatives, both from natural sources and synthetic routes, that exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com
Naphthyridine-containing compounds have demonstrated significant potential across multiple therapeutic areas. The range of biological activities includes anti-infective (antibacterial, antiviral), anticancer, anti-inflammatory, and neurological (e.g., anticonvulsant, analgesic) properties. mdpi.combenthamdirect.comnih.govtandfonline.com Furthermore, derivatives have been investigated for their effects on the cardiovascular system, their immunomodulatory capabilities, and as antagonists for various receptors. mdpi.comgoogle.com The versatility of the naphthyridine core allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects, making it a continuing subject of intensive research in drug discovery. mdpi.comnih.govtandfonline.com
Mechanisms of Action Implicated for 1,7-Naphthyridine (B1217170) Analogues
The diverse biological effects of 1,7-naphthyridine derivatives are a result of their interaction with a variety of molecular targets. Their mechanisms of action often involve the inhibition of key enzymes, binding to specific cellular receptors, and the modulation of critical signaling pathways.
Derivatives of the 1,7-naphthyridine scaffold have been identified as potent inhibitors of several crucial enzymes.
Phosphodiesterase 4 (PDE4): A series of 1,7-naphthyridine derivatives have been optimized as inhibitors of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.com By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn down-regulates inflammatory responses. mdpi.com This mechanism is particularly relevant for the treatment of inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.govpatsnap.comgoogle.com Optimization efforts on this scaffold have focused on improving solubility and pharmacokinetic properties to yield clinical candidates such as 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid. nih.govpatsnap.com
Poly(ADP-ribose) Polymerase-1 (PARP1): Naphthyridinone-based scaffolds have been developed as potent inhibitors of PARP1, an enzyme central to DNA single-strand break repair. nih.gov The mechanism of these inhibitors is twofold: they block the catalytic activity of PARP1 and also "trap" the enzyme on DNA at damage sites. researchgate.net This trapping enhances cytotoxicity, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to a concept known as synthetic lethality. acs.orgnih.gov The development of PARP1 inhibitors with high selectivity over other PARP family members, such as PARP2, is an active area of research to potentially reduce toxicities. acs.orgresearchgate.net
Topoisomerase II and DNA Gyrase: Naphthyridine derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. patsnap.com The inhibitors, such as the fluoroquinolone class of antibiotics which includes naphthyridine analogues like Trovafloxacin, bind to the enzyme-DNA complex. nih.govmdpi.compatsnap.com This binding stabilizes the complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks that halt bacterial replication. nih.govpatsnap.com
| Naphthyridine Scaffold | Enzyme Target | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| 1,7-Naphthyridine | PDE4 | Inflammatory Diseases (COPD) | Inhibits cAMP degradation, reducing inflammation. nih.govmdpi.com |
| Naphthyridinone | PARP1 | Cancer | Inhibits single-strand DNA repair and traps PARP1 on DNA. nih.govresearchgate.net |
| 1,8-Naphthyridine (B1210474) (Fluoroquinolone type) | DNA Gyrase / Topoisomerase IV | Bacterial Infections | Stabilizes enzyme-DNA cleavage complex, causing lethal DNA breaks. mdpi.comnih.gov |
Naphthyridine derivatives have been shown to bind with high affinity and selectivity to several G-protein coupled receptors (GPCRs), including adenosine receptors.
Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are GPCRs that modulate various physiological processes. acs.orgwikipedia.org Certain 1,8-naphthyridine derivatives have been developed as potent and highly selective antagonists for the A1 adenosine receptor subtype. nih.gov These compounds typically feature a phenyl group at position 2 and various substituents at positions 4 and 7, which modulate affinity and selectivity. nih.gov For instance, a 7-chloro-1,8-naphthyridine derivative showed remarkable A1 affinity in the subnanomolar range and high selectivity over A2A and A3 receptors. nih.gov
| Naphthyridine Scaffold | Receptor Target | Interaction Type | Potential Application |
|---|---|---|---|
| 1,8-Naphthyridine | Adenosine A1 Receptor | Antagonist | Neurological and Cardiovascular Disorders. nih.gov |
Beyond direct enzyme or receptor antagonism, 1,7-naphthyridine analogues can modulate intracellular signaling cascades critical for cell survival and proliferation.
PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism, and its aberrant activation is common in cancer. nih.govnih.govmdpi.com A class of 1,7-naphthyridine analogues has been investigated as inhibitors of PIP4K2A, a lipid kinase involved in this pathway. nih.gov Inhibition of PIP4K2A has been linked to the suppression of tumor growth, suggesting that targeting this enzyme with 1,7-naphthyridine derivatives could be a valid therapeutic strategy in oncology. nih.govacs.org
p38 MAP Kinase Pathway: The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, particularly in the production of pro-inflammatory cytokines like TNF-α. nih.gov A novel series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase. nih.govresearchgate.netdrugbank.com By blocking this pathway, these compounds can significantly reduce the production of TNF-α, demonstrating efficacy in preclinical models of inflammation. nih.govdrugbank.com
Structure-Activity Relationship (SAR) Studies for 1,7-Naphthyridine Derivatives
The potency and selectivity of 1,7-naphthyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules for specific biological targets.
The presence of halogen and methoxy (B1213986) groups can profoundly influence the biological activity of naphthyridine compounds by affecting their binding affinity, electronic properties, and metabolic stability.
Chloro Group: Halogen atoms, such as chlorine, are often incorporated into drug candidates to enhance potency. In the context of naphthyridines, a chloro group can increase binding affinity through various interactions, including halogen bonding. For instance, in a series of novel bacterial topoisomerase inhibitors (NBTIs), a p-chlorophenyl moiety was shown to form a symmetrical bifurcated halogen bond with the backbone carbonyls of two alanine (B10760859) residues in the DNA gyrase active site. nih.gov While not directly on the naphthyridine ring in that case, it highlights the potential for such interactions. In other series, the introduction of a chloro group at specific positions has been shown to modulate activity; for example, a 5-chloro group on a 1,8-naphthyridine scaffold decreased cytotoxic activity, whereas a 7-chloro substituent on a different 1,8-naphthyridine was critical for high-affinity adenosine A1 receptor antagonism. nih.govresearchgate.net The introduction of a chlorine atom at the C-5 position of a 1,7-naphthyridine core was well tolerated and significantly improved biochemical potency against the kinase PIP4K2A, likely due to an additional halogen interaction. acs.org
Methoxy Group: The methoxy group can also play a critical role in molecular recognition. In the crystal structure of an NBTI bound to the S. aureus gyrase–DNA complex, a methoxy group on the naphthyridine ring was found to be a key determinant of the compound's asymmetric binding. nih.gov This methoxy group directly influences the DNA conformation by sterically displacing an adjacent thymine (B56734) base. This shift alters the base-pairing hydrogen bonds and the stacking interactions between the intercalating drug and the DNA base pairs, contributing to the stabilization of the single-strand DNA cleavage. nih.gov This provides a clear mechanistic insight into how an 8-methoxy substituent could confer specific inhibitory activity against bacterial topoisomerases.
Positional Effects of Functional Groups on Biological Activity
The biological activity of naphthyridine derivatives is profoundly influenced by the nature and position of their substituents. The chloro group at the C4 position and the methoxy group at the C8 position of 4-Chloro-8-methoxy-1,7-naphthyridine are expected to play crucial roles in its pharmacological profile.
The presence of a chlorine atom, a halogen, can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability. In various heterocyclic compounds, a chloro substituent has been shown to enhance biological activity. For instance, studies on other naphthyridine isomers, such as certain 1,8-naphthyridine derivatives, have indicated that the introduction of a chloro group can influence their cytotoxic and antimicrobial properties. However, the effect is highly position-dependent. For example, in a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the introduction of a 5-chloro group was found to decrease cytotoxic activity by 5- to 10-fold, highlighting the nuanced role of halogen substitution. nih.gov The electronic-withdrawing nature of the chlorine atom at the C4 position of the 1,7-naphthyridine ring can create a region of electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets.
The interplay between the electron-withdrawing chloro group at C4 and the electron-donating methoxy group at C8 can create a unique electronic distribution across the 1,7-naphthyridine core, which would be instrumental in defining its binding affinities and biological effects.
| Functional Group | Position | Potential Effects on Biological Activity |
| Chloro | C4 | Modulates lipophilicity, electronic properties, and metabolic stability. Can enhance or decrease activity depending on the molecular context. May create an electrophilic center for target interaction. |
| Methoxy | C8 | Influences polarity and solubility. Can act as a hydrogen bond acceptor. Its effect on activity is highly dependent on the specific molecular scaffold and target. |
Synergistic Effects and Activity Enhancement in Combination Studies
The potential for synergistic interactions between this compound and other therapeutic agents is an important area of consideration for its future development. While direct combination studies involving this specific compound have not been reported, research on other naphthyridine derivatives provides a strong rationale for exploring such possibilities.
A notable example comes from the study of 1,8-naphthyridine derivatives, which have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com This synergistic effect is thought to arise from the ability of the naphthyridine compounds to inhibit bacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic. mdpi.com This suggests that naphthyridine scaffolds can act as chemosensitizers, enhancing the efficacy of existing drugs.
Given the structural similarities, it is plausible that this compound could exhibit similar synergistic properties. For instance, in the context of cancer therapy, it could potentially be combined with conventional chemotherapeutic agents to overcome drug resistance or to achieve therapeutic efficacy at lower, less toxic doses. The mechanism for such synergy could involve the inhibition of drug efflux pumps, modulation of metabolic pathways, or interference with cellular repair mechanisms.
Further research into the specific molecular targets of this compound is necessary to identify the most promising combination therapies. Understanding its mechanism of action will provide a rational basis for selecting partner drugs that act on complementary or synergistic pathways. The exploration of such combinations could unlock the full therapeutic potential of this and other related 1,7-naphthyridine derivatives.
| Compound Class | Combination Agent | Potential Synergistic Effect |
| 1,8-Naphthyridine derivatives | Fluoroquinolone antibiotics | Potentiation of antibacterial activity against multi-resistant strains. mdpi.com |
Advanced Applications of 1,7 Naphthyridine Derivatives in Chemical Research
Role as Pharmaceutical Intermediates and Building Blocks
The 1,7-naphthyridine (B1217170) core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.combenthamdirect.com Consequently, derivatives like 4-Chloro-8-methoxy-1,7-naphthyridine are highly valued as intermediates and building blocks for the synthesis of potential therapeutic agents. myskinrecipes.combeilstein-journals.org The chlorine atom at the 4-position is a particularly useful functional group, as it can be readily displaced by various nucleophiles (such as amines, alcohols, or thiols) in nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR).
Research has led to the identification of 1,7-naphthyridine derivatives as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. For instance, a class of 4-alkylamino- nih.govbenthamdirect.comnaphthyridine-3-carbonitriles has been developed as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key player in inflammatory pathways. nih.gov The synthesis of these complex molecules often starts from a functionalized naphthyridine core, where the strategic placement of reactive groups facilitates the construction of the final active pharmaceutical ingredient (API). nih.govresearchgate.net Similarly, other isomers like 2,7-naphthyridinones have been investigated as MET kinase inhibitors for antitumor drug development. nih.gov The versatility of the naphthyridine scaffold allows it to serve as a foundational structure for a multitude of targeted inhibitors. ed.ac.ukacs.orgnih.gov
| Derivative Class | Target | Therapeutic Area |
| 4-Alkylamino- nih.govbenthamdirect.comnaphthyridine-3-carbonitriles | Tpl2 Kinase | Inflammation, Cancer |
| nih.govbenthamdirect.com-Naphthyridinone Derivatives | PDE5 Inhibitors | Erectile Dysfunction |
| 2,7-Naphthyridinone Derivatives | MET Kinase | Cancer |
| 1,6-Naphthyridine-7-carboxamides | HIV-1 Integrase | Antiviral |
Application as Ligands in Coordination Chemistry and Metal Complex Formation
The nitrogen atoms within the 1,7-naphthyridine ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. researchgate.net The specific arrangement of these nitrogen atoms allows 1,7-naphthyridine and its derivatives to act as bidentate chelating ligands, forming stable complexes with a variety of transition metals and lanthanides. mdpi.comnih.gov The resulting metal complexes exhibit unique geometric, electronic, and photophysical properties that are of significant interest in catalysis and materials science.
The coordination properties of the naphthyridine ligand can be fine-tuned by introducing substituents onto the ring system. For example, the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group in This compound would modulate the electron density on the nitrogen atoms, thereby influencing the strength and nature of the metal-ligand bond. Researchers have successfully synthesized and characterized numerous metal complexes using various naphthyridine isomers as ligands, including complexes with copper(I), platinum(II), rhodium, and iridium. researchgate.netrsc.orgnih.gov These complexes have applications ranging from catalysis to the development of novel inorganic therapeutic agents. researchgate.netossila.com
| Naphthyridine Ligand Type | Metal Ion(s) | Potential Application |
| Naphthyridine-phosphine | Copper(I), Platinum(II) | Luminescent Materials |
| Hexadentate Naphthyridine Macrocycle | Copper(I) | Bimetallic Catalysis |
| Fused 1,5-Naphthyridines | Various Transition Metals | Catalysis, Materials |
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Transition Metals | Enhanced Biological Activity |
Utilization in Materials Science (e.g., Luminescence, Sensors)
The extended π-conjugated system of the 1,7-naphthyridine core imparts favorable photophysical properties, including strong fluorescence and luminescence. researchgate.net This has led to their exploration in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net By modifying the substituents on the naphthyridine ring, scientists can tune the emission color, quantum yield, and other optical properties of the molecules. researchgate.netmdpi.com
Derivatives have been designed as n-type conjugated oligomers for OLEDs, demonstrating high fluorescence in both solution and solid states, good thermal stability, and reversible electrochemical reduction. researchgate.net Some naphthyridine-based emitters have been developed that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLED devices. acs.org For example, a green TADF OLED incorporating a naphthyridine derivative achieved a high power efficiency of 57.1 lm/W, showcasing the potential of this scaffold in next-generation displays and lighting. acs.org The ability to functionalize precursors like This compound allows for the rational design of new materials with tailored optoelectronic properties.
| Naphthyridine Derivative | Application | Key Property |
| 1,8-Naphthyridine (B1210474) Oligomers | OLEDs | High fluorescence quantum yield |
| Naphthyridine-Phenothiazine Emitter | TADF OLEDs | High power efficiency (57.1 lm/W) |
| Copper(I) Naphthyridine-phosphine Complex | Luminescent Material | Photoluminescence |
| 2,7-Dialkylamino-4-methyl- nih.govchemicalbook.com-naphthyridine | Fluorescent Probe | High fluorescence |
Use in Chemical Biology as Probes and Research Tools
The fluorescent properties of naphthyridine derivatives, combined with their ability to be chemically modified, make them attractive candidates for the development of chemical probes and research tools in biology. mdpi.com A fluorescent probe is a molecule that can be used to visualize or detect specific biomolecules, ions, or cellular environments. The rigid structure of the naphthyridine core provides a stable fluorophore that can be appended with recognition elements (e.g., groups that bind to a specific protein or DNA sequence).
For example, researchers have synthesized highly fluorescent 2,7-dialkylamino- nih.govchemicalbook.com-naphthyridines. The arrangement of hydrogen bond donors and acceptors in these molecules allows them to interact specifically with guanine-cytosine base pairs in DNA. mdpi.com This demonstrates the principle of using the naphthyridine scaffold to create probes for nucleic acids. Starting with a versatile building block like This compound , chemists can attach various targeting moieties or environmentally sensitive groups to create sophisticated tools for studying complex biological systems, enabling researchers to track cellular processes in real-time.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for 4-Chloro-8-methoxy-1,7-naphthyridine and its Derivatives
The development of efficient and versatile synthetic routes is paramount for enabling broader investigation of this compound and its analogs. Future research in this area could focus on several key strategies:
Late-Stage C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic cores, often with high regioselectivity. nih.govacs.org Future studies could explore the direct C-H arylation, alkylation, or amination of the 1,7-naphthyridine (B1217170) core prior to the introduction of the chloro and methoxy (B1213986) groups, or on the pre-formed scaffold itself, to streamline the synthesis of complex derivatives. Rhodium(III)-catalyzed C-H activation, in particular, has proven effective for the synthesis of related naphthyridinones and could be adapted for this purpose. nih.gov
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production. This approach could be particularly beneficial for multi-step sequences, minimizing the need for isolation and purification of intermediates.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly alternative to traditional synthetic methods. This approach could be investigated for the introduction of the chloro or methoxy substituents, or for the subsequent derivatization of the 4-chloro position, under ambient conditions.
A hypothetical comparison of a traditional versus a novel synthetic approach is presented in Table 1.
Table 1: Comparison of Synthetic Pathways to Substituted 4-Amino-8-methoxy-1,7-naphthyridines
| Feature | Traditional Buchwald-Hartwig Amination | Proposed C-H Amination |
| Starting Material | This compound | 8-methoxy-1,7-naphthyridine |
| Key Reagent | Palladium catalyst, amine, strong base | Transition metal catalyst, aminating agent |
| Number of Steps | 2 (synthesis of precursor, then amination) | 1 |
| Potential Advantages | Well-established, broad substrate scope | Increased step economy, milder conditions |
| Potential Challenges | Harsh reaction conditions, metal contamination | Regioselectivity control, catalyst development |
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, computational approaches can be instrumental in several areas:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to predict the reactivity of the 4-chloro position and other sites on the naphthyridine ring. researchgate.net This can help in selecting appropriate reaction conditions for derivatization and in understanding the electronic properties of the scaffold.
Molecular Docking and Virtual Screening: For the development of biologically active derivatives, molecular docking can be used to predict the binding modes of this compound-based compounds with various protein targets. nih.govtandfonline.com This in-silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. nih.govrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. nih.govrsc.org These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. nih.govrsc.org
Table 2 outlines a potential computational workflow for the rational design of kinase inhibitors based on the this compound scaffold.
Table 2: Computational Workflow for Inhibitor Design
| Step | Method | Objective | Expected Outcome |
| 1. Target Identification | Literature review, bioinformatics | Identify a relevant kinase target | Selection of a kinase implicated in a disease of interest |
| 2. Binding Site Analysis | Molecular docking | Characterize the ATP-binding site of the target kinase | Identification of key amino acid residues for interaction |
| 3. Virtual Library Design | Combinatorial enumeration | Generate a virtual library of derivatives | A diverse set of virtual compounds for screening |
| 4. In-Silico Screening | Molecular docking, MM/GBSA | Predict binding affinities of the virtual library | A ranked list of potential inhibitors |
| 5. ADMET Prediction | QSAR, machine learning models | Predict pharmacokinetic properties | Prioritization of candidates with drug-like properties |
Investigation of Underexplored Reactivity Profiles
The chloro-substituent at the 4-position of this compound is a key handle for a variety of chemical transformations. While nucleophilic aromatic substitution is a common strategy, future research could delve into less explored reactivity patterns:
Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. nih.gov A systematic investigation of these reactions with a broad range of coupling partners would greatly expand the chemical space accessible from this scaffold. organic-chemistry.orgmdpi.com The use of modern catalyst systems could enable these transformations under milder conditions and with higher efficiency. acs.org
Metal-Free Coupling Reactions: The development of metal-free cross-coupling methods is an area of growing interest. Future work could explore the use of photoredox or other metal-free strategies to functionalize the 4-position, offering a more sustainable approach to the synthesis of derivatives.
Reactivity of the Methoxy Group: While the 4-chloro group is the more obvious reactive site, the 8-methoxy group could also be a target for modification. Ether cleavage followed by functionalization of the resulting hydroxyl group would provide another avenue for diversification.
Table 3 provides a summary of potential cross-coupling reactions for the derivatization of this compound.
Table 3: Potential Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Product Class | Potential Application |
| Suzuki Coupling | Boronic acids/esters | 4-Aryl/heteroaryl derivatives | Medicinal chemistry, organic electronics |
| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl derivatives | Chemical probes, materials science |
| Buchwald-Hartwig Amination | Amines, amides | 4-Amino/amido derivatives | Biologically active compounds |
| Heck Coupling | Alkenes | 4-Alkenyl derivatives | Synthesis of complex natural product analogs |
| Stille Coupling | Organostannanes | 4-Alkyl/aryl derivatives | Versatile synthetic intermediates |
Development of Targeted Chemical Tools Based on the this compound Scaffold
The 1,7-naphthyridine core is present in a number of biologically active molecules, suggesting that derivatives of this compound could be developed as valuable chemical tools for biological research. researchgate.netnih.gov
Fluorescent Probes: By attaching a fluorophore to the 1,7-naphthyridine scaffold, it may be possible to develop fluorescent probes for specific biological targets. The naphthyridine core itself may possess interesting photophysical properties that could be modulated through substitution.
Bioconjugation Handles: The 4-chloro position can be functionalized with groups suitable for bioconjugation, such as alkynes or azides for click chemistry, or with other reactive handles. This would allow the scaffold to be attached to proteins, nucleic acids, or other biomolecules for studying biological processes.
Affinity-Based Probes: By incorporating a photo-activatable group and a reporter tag, derivatives of this compound could be designed as affinity-based probes to identify the protein targets of bioactive small molecules.
The development of such chemical tools would not only advance our understanding of biology but also potentially provide starting points for the development of new therapeutic agents.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Chloro-8-methoxy-1,7-naphthyridine?
- Methodological Answer : The compound can be synthesized via alcoholysis of 4-chloro-1,7-naphthyridine derivatives. For example, reacting 4-chloro-1,7-naphthyridine with sodium methoxide (NaOMe) in methanol under reflux conditions yields the methoxy-substituted product. Reaction optimization may involve controlling temperature (e.g., 80–100°C) and reaction duration (8–24 hours) to maximize yield . Structural confirmation requires techniques like H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in related naphthyridine derivatives (e.g., 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one) . Complementary methods include FT-IR for functional group analysis and HPLC for purity assessment (>95%).
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The chloro-methoxy substitution pattern makes it a versatile intermediate for synthesizing bioactive molecules. For instance, 8-methoxy derivatives are precursors for antimicrobial agents. Researchers screen bioactivity using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, referencing protocols from structurally similar 8-amino-1,7-naphthyridines .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective substitution at the 4-chloro position?
- Methodological Answer : Selectivity depends on solvent polarity, nucleophile strength, and temperature. For example, using polar aprotic solvents (e.g., DMF) with mild bases (KCO) at 60–80°C minimizes competing side reactions. Kinetic studies via F NMR (if fluorinated analogs are used) or in-situ IR spectroscopy can track reaction progress .
Q. What mechanistic pathways explain the substitution of chlorine with methoxy groups?
- Methodological Answer : The reaction likely proceeds via a nucleophilic aromatic substitution (SAr) mechanism, where the electron-deficient naphthyridine ring is activated by the chlorine atom. Computational studies (DFT calculations) can map transition states, while isotopic labeling (e.g., O-methanol) verifies nucleophilic attack pathways .
Q. How should researchers address contradictory data in reaction yields or product distributions?
- Methodological Answer : Contradictions often arise from impurities or variable reaction conditions. Use design of experiments (DoE) to isolate critical factors (e.g., moisture levels, catalyst loading). Advanced analytics like LC-MS/MS can detect trace byproducts, while reproducibility tests under inert atmospheres (N/Ar) reduce oxidative side reactions .
Q. What are the photostability and degradation pathways of this compound?
- Methodological Answer : Light-induced degradation can be studied using UV-Vis irradiation (e.g., 254 nm) in controlled environments. LC-MS and GC-MS identify degradation products, such as dechlorinated or demethylated species. Stability assays under accelerated conditions (40°C/75% RH) provide shelf-life predictions .
Q. How does the methoxy group influence electronic properties and binding affinity in target proteins?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify electron-docking effects. Comparative studies with 8-H or 8-NH analogs, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), reveal substituent-specific binding modes in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
